![molecular formula C14H21N3O B11799812 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine](/img/structure/B11799812.png)
4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine typically involves the coupling of piperidine and morpholine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
-
Analgesic and Sedative Effects
- Research indicates that derivatives of similar structures exhibit analgesic properties comparable to established analgesics like morphine and aspirin. For instance, studies have shown that certain pyrrolopyridine derivatives demonstrate significant analgesic activity in animal models, suggesting that 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine could have similar effects .
- Anticancer Activity
- Anticonvulsant Properties
- Anti-inflammatory Effects
Case Study 1: Analgesic Activity
A study published in Pharmaceuticals explored the analgesic properties of various pyrrolopyridine derivatives. The findings indicated that certain modifications led to compounds more effective than traditional analgesics in animal models, suggesting that similar modifications could enhance the efficacy of this compound .
Case Study 2: Anticancer Research
In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the pyrrolopyridine structure. These compounds were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis . This highlights the potential application of this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring and have similar pharmacological properties.
Morpholine derivatives: These compounds share the morpholine ring and are used in similar applications.
Uniqueness
4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
The compound 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is a complex organic molecule featuring a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen and one oxygen atom. Its structure includes a piperidine moiety attached to a pyridine ring, suggesting significant potential for diverse biological activities. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The unique structural features of this compound enhance its interactions with biological targets, potentially leading to improved therapeutic profiles compared to simpler analogs. The following table summarizes the structural characteristics and associated biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Pyridin-2-yl)morpholine | Morpholine with a pyridine ring | Anticancer, CNS activity |
3-(Piperidin-1-yl)phenol | Piperidine attached to a phenolic structure | Antimicrobial |
4-(1-Methylpiperidin-4-yl)pyridine | Similar piperidine-pyridine structure | Potential CNS activity |
Pharmacological Properties
Research indicates that compounds containing morpholine and piperidine structures exhibit diverse biological activities. Notably, derivatives of morpholine have been shown to enhance the potency of drugs targeting various receptors in the central nervous system (CNS). For instance, studies have demonstrated that morpholine-containing compounds can act as positive allosteric modulators at specific receptors, leading to improved therapeutic effects in conditions such as cancer and diabetes .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal important insights into how modifications can influence its biological activity. Initial findings suggest that the presence of specific functional groups can significantly affect the compound's binding affinity and efficacy against various targets. For example, the introduction of electron-withdrawing groups has been associated with enhanced inhibitory activity against key enzymes involved in metabolic pathways .
Case Studies
- Anticancer Activity : In preclinical studies, morpholine derivatives have shown promise as anticancer agents by inhibiting cell proliferation through mechanisms involving cyclin-dependent kinases (CDKs). For instance, certain analogs demonstrated significant inhibition of CDK4 and CDK6, which are critical in regulating the cell cycle in cancer cells .
- CNS Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Research has indicated that similar morpholine derivatives exhibit neuroprotective effects and may improve cognitive function in animal models .
- Antidiabetic Properties : Recent investigations revealed that morpholine-based compounds could act as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to improved insulin sensitivity and glucose tolerance in diabetic models .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(3-piperidin-2-ylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H21N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7,13,15H,1-2,5-6,8-11H2 |
InChI Key |
QTCZPIBEWSBKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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